Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate is a chemical compound used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions .
Industrial Production Methods: the Suzuki–Miyaura coupling reaction is a likely candidate due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate can undergo various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, palladium catalysts, and various oxidizing and reducing agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .
Scientific Research Applications
Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-3-4-5-15-6-8-16(9-7-15)20-26(22,23)18-12-10-17(11-13-18)25-14-19(21)24-2/h6-13,20H,3-5,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXDCYFMRGFHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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